4,4'-Bis(N,N-dimethylureido)-3,3'-dimethoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is an organic compound with a complex structure that includes two dimethylureido groups and two methoxy groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diamino-3,3’-dimethoxybiphenyl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea groups can be reduced to amines under specific conditions.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The dimethylureido groups can form hydrogen bonds with biological molecules, while the biphenyl backbone provides a hydrophobic surface for interactions with other hydrophobic entities. These interactions can influence the activity of enzymes, receptors, and other proteins, making this compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the methoxy groups.
4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups instead of dimethylureido groups.
1,8-Naphthalimide derivatives: Used in similar applications but have a different core structure.
Uniqueness
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is unique due to the presence of both dimethylureido and methoxy groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This makes it particularly versatile for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
20575-75-1 |
---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[4-[4-(dimethylcarbamoylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C20H26N4O4/c1-23(2)19(25)21-15-9-7-13(11-17(15)27-5)14-8-10-16(18(12-14)28-6)22-20(26)24(3)4/h7-12H,1-6H3,(H,21,25)(H,22,26) |
InChI Key |
QNQOYMPKSYMGBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)N(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.